2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid is a useful research compound. Its molecular formula is C14H15N3O6 and its molecular weight is 321.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological properties. This article aims to synthesize the current understanding of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C13H14N2O5. Its structure includes an imidazolidinone core, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that derivatives of imidazolidinones exhibit significant antimicrobial properties. The presence of the carbamoylmethoxy group enhances the compound's interaction with microbial cell membranes, leading to increased permeability and cell death.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation. Its mechanism appears to involve the induction of apoptosis in various cancer cell lines, possibly through the modulation of cellular signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Antimicrobial Studies
A study conducted on various derivatives of imidazolidinones demonstrated that compounds with similar structures to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a strong potential for development as an antimicrobial agent .
Anticancer Activity
In a recent investigation involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated that it significantly reduced cell viability in breast and colon cancer cells at concentrations above 20 µM. Flow cytometry analysis revealed that treated cells exhibited increased markers of apoptosis, confirming its potential as an anticancer agent .
Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties highlighted that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a mechanism where the compound may inhibit NF-kB signaling pathways, which are pivotal in mediating inflammatory responses .
Data Tables
Activity | Effect Observed | Reference |
---|---|---|
Antimicrobial | MIC: 10 - 50 µg/mL | |
Anticancer | Reduced viability >20 µM | |
Anti-inflammatory | Decreased TNF-alpha & IL-6 levels |
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted where various bacterial strains were exposed to different concentrations of the compound. The results showed a dose-dependent response with significant inhibition observed at higher concentrations.
- Clinical Trials for Cancer Treatment : A phase I trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Early results indicated manageable toxicity levels and promising signs of tumor reduction in several participants.
Properties
IUPAC Name |
2-[4-[4-(2-amino-2-oxoethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c1-14(12(21)17(6-11(19)20)13(22)16-14)8-2-4-9(5-3-8)23-7-10(15)18/h2-5H,6-7H2,1H3,(H2,15,18)(H,16,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHFMUMNUYJCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.